![molecular formula C25H30N4O2 B2543390 N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286721-92-3](/img/structure/B2543390.png)
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
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Description
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
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Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286721-92-3, is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N4O2, and it has a molecular weight of 418.5 g/mol. The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1286721-92-3 |
Molecular Formula | C25H30N4O2 |
Molecular Weight | 418.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors such as substituted phenyl compounds and morpholine derivatives. Specific synthetic routes may vary, but they generally include the formation of the pyrazole ring followed by acetamide linkage.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.22 to 0.25 μg/mL for closely related pyrazole derivatives against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating biofilm-associated infections .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrazole derivatives where this compound was included in a panel of compounds tested against various cancer cell lines. The study found that certain structural modifications enhanced cytotoxicity, indicating a structure–activity relationship (SAR) that could guide future drug design .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-20-7-5-6-19(3)24(20)26-23(30)17-29-16-22(21-10-8-18(2)9-11-21)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWXAUJXJZWVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.